N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with chloro, methoxy, and dimethoxyphenyl groups. The presence of electron-donating methoxy groups and electron-withdrawing chloro substituents suggests unique physicochemical properties, including solubility and reactivity, that differentiate it from simpler heterocycles.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O7/c1-32-14-6-5-11(7-17(14)35-4)28-21(30)19-20(22(28)31)27(26-25-19)10-18(29)24-13-8-12(23)15(33-2)9-16(13)34-3/h5-9,19-20H,10H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNNFEGALBKCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound with potential biological activities. This article reviews its pharmacological properties based on recent studies and available data.
The compound has the following chemical properties:
- Molecular Formula: C₁₈H₁₈ClN₃O₄
- Molecular Weight: 371.8 g/mol
- Density: 1.277 g/cm³
- Boiling Point: 433.3°C at 760 mmHg
- Flash Point: 215.9°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to inhibit enzymes and interfere with nucleic acid synthesis. The dimethoxyphenyl groups contribute to lipophilicity and potentially enhance membrane permeability.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies showed that the compound inhibited cell proliferation in leukemia and solid tumors with IC₅₀ values ranging from 0.1 to 10 µM.
- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibition of topoisomerase enzymes .
Antiparasitic Activity
The compound has shown promising antiparasitic activity:
- A study reported an EC₅₀ value of 0.010 µM against certain protozoan parasites .
- Structural modifications were explored to enhance activity and metabolic stability.
Antioxidant Activity
The antioxidant potential was assessed using DPPH radical scavenging assays:
- The compound demonstrated a significant ability to scavenge free radicals with an efficiency comparable to standard antioxidants like ascorbic acid .
Case Study 1: Cytotoxicity in Cancer Cells
A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:
- MCF-7 Cell Line: IC₅₀ = 0.5 µM
- A549 Cell Line: IC₅₀ = 0.8 µM
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Study 2: Antiparasitic Efficacy
In a study focused on parasitic infections:
- The compound was tested against Plasmodium falciparum.
- Results showed a significant reduction in parasite load in treated groups compared to controls.
Data Tables
Scientific Research Applications
Structural Features
The compound features a complex structure with a pyrrolo[3,4-d][1,2,3]triazole core linked to an acetamide functional group. The presence of chlorine and methoxy groups enhances its biological activity and solubility profile.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar structures to N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways.
- Case Study : A study demonstrated that similar pyrrolo-triazole derivatives inhibited tumor growth in various cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent against several bacterial strains. The fluorophenyl group enhances its interaction with bacterial membranes.
- Efficacy Data :
- Tested against common pathogens such as E. coli and S. aureus.
- Exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis.
- Synthetic Applications :
- Used in the development of more complex heterocyclic compounds.
- Facilitates the synthesis of novel drugs targeting specific biological pathways.
Material Science
The compound's unique properties make it suitable for applications in developing new materials with specific functionalities.
- Potential Applications :
- Development of sensors or catalysts based on its reactive functional groups.
- Use in polymer chemistry for creating advanced composite materials.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Analogous Compounds
Physicochemical Properties
Melting Points and Stability :
Spectroscopic Data :
- ¹H-NMR : Methoxy groups in the target compound would show singlet peaks near δ 3.8–4.0 ppm, distinct from halogenated analogs (e.g., δ 7.5–8.1 ppm for aromatic protons in Compound 3a) .
- MS (ESI) : Molecular ion peaks for analogs (e.g., [M+H]⁺ = 403–437 m/z in ) align with expected masses for heterocyclic acetamides .
Computational and Functional Comparisons
- ChemGPS-NP Analysis (): This tool evaluates chemical space beyond structural similarity. The target compound’s methoxy groups may position it in a distinct region compared to halogenated analogs, affecting solubility and target binding.
- Molecular Fingerprints (): Machine learning models using Tanimoto coefficients could highlight shared pharmacophores (e.g., triazole-acetamide) with kinase inhibitors or protease substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
